4,5-二氯-2,6-二氟嘧啶

描述

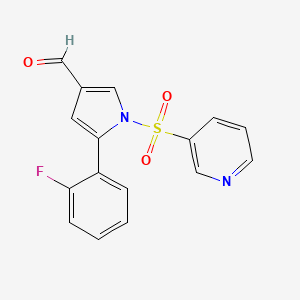

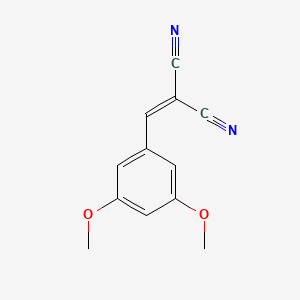

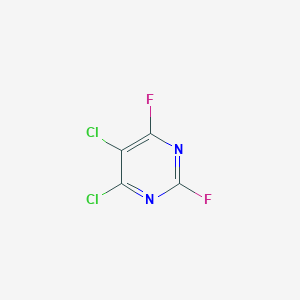

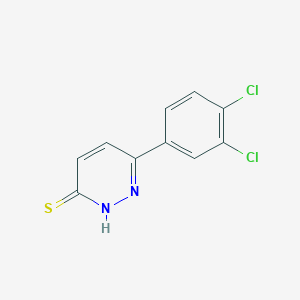

4,5-Dichloro-2,6-difluoropyrimidine is a chemical compound with the formula C4Cl2F2N2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Molecular Structure Analysis

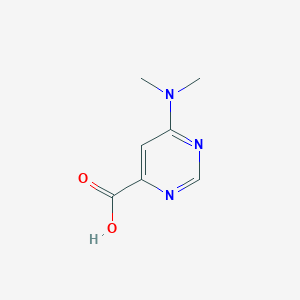

The molecular structure of 4,5-Dichloro-2,6-difluoropyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichloro-2,6-difluoropyrimidine include its molecular formula (C4Cl2F2N2), and its molecular weight (184.96 g/mol) . More specific properties like melting point, boiling point, and density were not found in the search results.科学研究应用

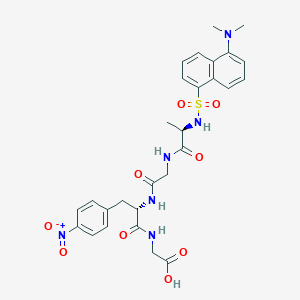

氟化嘧啶类在癌症治疗中的应用:Gmeiner 在 2020 年的综述中讨论了氟化学在氟化嘧啶 (FP) 癌症治疗中的作用,包括合成方法和对 FP 在扰动核酸结构和动力学方面作用的见解,可能提供了相关的背景信息。像 5-氟尿嘧啶这样的 FP 在癌症治疗中至关重要,表明 4,5-二氯-2,6-二氟嘧啶等相关化合物在药物化学中具有潜在的应用领域 (Gmeiner, 2020)。

嘧啶衍生物在药物研究中的应用:Tozkoparan 等人 (1999) 和 Wang 等人 (2015) 在研究中讨论了嘧啶衍生物的合成和评估,这些衍生物具有多种生物活性,包括抗炎和抗惊厥作用,突出了嘧啶核心在药物开发中的重要性。这些研究表明 4,5-二氯-2,6-二氟嘧啶有可能作为新治疗剂开发中的关键中间体或核心结构 (Tozkoparan 等人,1999);(Wang 等人,2015)。

杂化催化剂在嘧啶衍生物合成中的应用:Parmar 等人 (2023) 讨论了使用杂化催化剂合成 5H-吡喃并[2,3-d]嘧啶骨架,强调了嘧啶衍生物在药物化学中的作用及其广泛的适用性。这表明 4,5-二氯-2,6-二氟嘧啶等化合物可能在合成化学中很有价值,用于开发新药和生物探针 (Parmar 等人,2023)。

有关更多人工智能驱动的见解,请访问 consensus.app。

4,5-二氯-2,6-二氟嘧啶的科学研究应用

4,5-二氯-2,6-二氟嘧啶作为一种多功能中间体,可用于合成各种嘧啶衍生物,在药物化学和材料科学中具有潜在应用。嘧啶环上的氯和氟取代基增强了其反应性,使其成为构建复杂分子的宝贵构件。由于该化合物能够发生亲核取代反应,从而促进引入不同的官能团,因此它在制药、农用化学品和先进材料的开发中特别有用。

氟化嘧啶的合成

4,5-二氯-2,6-二氟嘧啶用于合成氟化嘧啶,氟化嘧啶由于其增强的代谢稳定性和生物利用度而在药物化合物的开发中很重要。例如,选择性的氟/氯交换反应和氯取代基的氢解为 5-氟尿嘧啶提供了一条途径,5-氟尿嘧啶是癌症治疗中的关键化合物 (Baasner & Klauke, 1989)。

三氟甲基化类似物

该化合物也是合成三氟甲基化 4,5-二氢乳清酸类似物的先驱。由于其独特的生物学特性,这些类似物在针对各种疾病的药物开发中具有应用。合成涉及迈克尔类似的 1,4-共轭加氢氰化加合物,从而产生具有潜在药物应用的新型三氟甲基化化合物 (Sukach 等人,2015)。

含金属嘧啶

此外,4,5-二氯-2,6-二氟嘧啶用于生成含金属和三氟甲基取代的嘧啶。这些化合物在材料科学中对于开发具有增强电学、光学和催化性能的新型材料具有重要意义。在三氟甲基等吸电子基团存在下 5-嘧啶基锂物种的稳定性允许高产生产羧酸,证明了该化合物在合成化学中的多功能性 (Schlosser 等人,2006)。

非线性光学材料

合成的 4,6-二氯-2-(甲基磺酰基)嘧啶(4,5-二氯-2,6-二氟嘧啶的衍生物)的结构和光谱分析表明其作为三阶非线性光学材料的潜力。这突出了该化合物在开发光学器件(例如光学限幅器和开关)中的应用,这些器件在电信和信息处理技术中至关重要 (Murthy 等人,2019)。

安全和危害

4,5-Dichloro-2,6-difluoropyrimidine is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Pyrimidines are known to play a crucial role in various biological processes, including dna synthesis and repair, signaling, and enzyme regulation .

Mode of Action

The mode of action of 4,5-Dichloro-2,6-difluoropyrimidine involves its interaction with its targets, leading to changes at the molecular level. The compound is used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .

Biochemical Pathways

The biochemical pathways affected by 4,5-Dichloro-2,6-difluoropyrimidine are primarily related to its role in SM coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The compound’s role in these reactions suggests it may influence pathways related to the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight of 18496 g/mol , may influence its pharmacokinetics.

Result of Action

The molecular and cellular effects of 4,5-Dichloro-2,6-difluoropyrimidine’s action are primarily related to its role in SM coupling reactions . By facilitating the formation of carbon-carbon bonds, the compound plays a crucial role in the synthesis of complex organic molecules. This can have significant implications at the cellular level, influencing processes such as DNA synthesis and repair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2,6-difluoropyrimidine. For instance, the compound is classified as harmful/irritant and should be stored under argon . This suggests that exposure to certain environmental conditions, such as oxygen, may affect the compound’s stability and efficacy.

属性

IUPAC Name |

4,5-dichloro-2,6-difluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F2N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIJUHNFHQYGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)